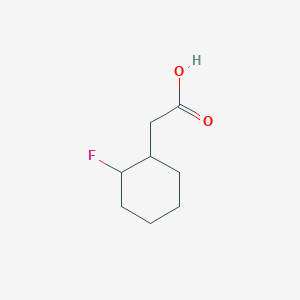

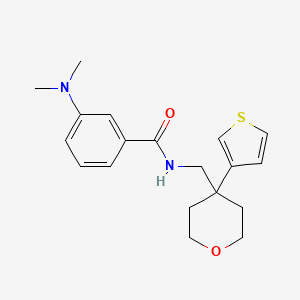

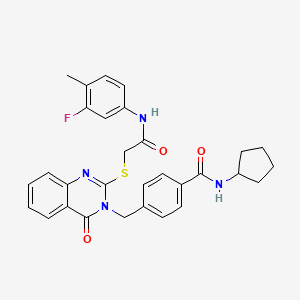

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves innovative methods to combine different ring systems. For instance, the synthesis of novel benzofuran derivatives can be achieved through a facile synthesis method involving the ultrasound-assisted Rap–Stoermer reaction, showcasing a method to integrate the benzofuran moiety efficiently (Zhang et al., 2012). Similarly, the construction of triazole rings can be facilitated by a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), indicating a pathway to incorporate triazole functionalities into complex molecules (Ozcubukcu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing benzofuran and triazole rings is characterized by complex interactions and conformations. For example, X-ray diffraction studies provide insights into the crystallographic arrangement and intermolecular interactions, crucial for understanding the compound's behavior in various conditions (Cao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving benzofuran and triazole entities often lead to products with significant biological activities. For instance, compounds synthesized from benzofuran derivatives have been evaluated for their antimicrobial properties, indicating the chemical reactivity and potential applications of these molecules (Mupparapu et al., 2023).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. While specific studies on the physical properties of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone" are not directly cited, the analysis of similar compounds provides insights into solubility, melting points, and crystal structure, which are critical for application development.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are pivotal for the utility of the compound in synthetic chemistry and potential pharmaceutical applications. The compound's interaction with catalysts and its behavior in cycloaddition reactions exemplify its versatile chemical properties (Ashok et al., 2017).

Applications De Recherche Scientifique

Catalytic Applications

A study by Ozcubukcu, Ozkal, Jimeno, and Pericàs (2009) introduced a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, based on the tris(triazolyl)methanol-Cu(I) structure. The catalyst was prepared through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) and demonstrated outstanding performance under water or neat conditions with low catalyst loadings and short reaction times at room temperature. This catalyst facilitates the creation of a variety of triazole-containing compounds, highlighting the utility of triazole and azetidinone structures in catalysis (Ozcubukcu et al., 2009).

Antibacterial and Antifungal Evaluation

Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their antibacterial and antifungal properties. These compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with specific derivatives showing excellent anticonvulsant activity. This study exemplifies the potential of triazole and azetidinone derivatives in developing new therapeutic agents with antibacterial, antifungal, and anticonvulsant activities (Rajasekaran et al., 2006).

Synthesis of Complex Molecules

The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring, as presented by Prasad et al. (2021), showcases the significance of 1,2,4-triazole scaffolds in the development of clinical drugs. This research developed a library of N-substituted pyrrolidine derivatives, emphasizing the versatility of triazole and azetidinone compounds in synthesizing molecules with potential pharmaceutical applications (Prasad et al., 2021).

Molecular Docking and Antibacterial Agents

Bharathi, Netravati, and Basavaraja (2023) synthesized a series of 1, 2, 4-triazoles derivatives to explore their antibacterial and antifungal activities. The study involved molecular docking studies to identify compounds with potent inhibitory effects against Escherichia coli. This approach signifies the integration of computational and experimental methods in the discovery of new antibacterial and antifungal agents based on benzofuran and triazole derivatives (Bharathi et al., 2023).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASXDIFHADXOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)